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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-amine

Cat. No.: B1597928

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in
modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and
capacity for diverse molecular interactions make it a highly sought-after scaffold in drug design.
Within this class of compounds, 4-Phenylisoxazol-5-amine stands out as a versatile and
valuable building block.[2] Its structure, featuring a reactive primary amine adjacent to a
phenyl-substituted isoxazole core, provides a strategic handle for elaboration into more
complex molecules.

This guide, intended for researchers and scientists in drug development, provides an in-depth
exploration of 4-Phenylisoxazol-5-amine as a key intermediate. We will delve into its core
reactivity, present detailed protocols for its derivatization, and explain the causal chemistry
behind the experimental choices. This compound is a critical starting material for synthesizing
libraries of potential therapeutic agents, particularly those targeting neurological disorders and
inflammatory pathways.[3][4][5]

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties and handling requirements is fundamental to
successful and safe experimentation.
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Property Value Reference
IUPAC Name 4-phenyl-1,2-oxazol-5-amine [3]
CAS Number 4320-83-6 [3]
Molecular Formula CoHsN20 [2]
Molecular Weight 160.18 g/mol [2]
Appearance Pale yellow powder [2]
Melting Point 94-101 °C [2]
Purity > 98% (HPLC) [2]

Safety & Handling:

4-Phenylisoxazol-5-amine and its derivatives must be handled with appropriate care in a
laboratory setting.

e Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[6]

 Precautionary Measures:

o

Use only in a well-ventilated area, preferably a chemical fume hood.[7]

[¢]

Avoid breathing dust, fumes, or vapors.[6]

[¢]

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety glasses with side shields or goggles, and a lab coat.[7]

[¢]

Wash hands and any exposed skin thoroughly after handling.[6]
o First Aid:

o Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek medical attention if irritation
persists.[6]
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o Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical
advice.[6]

o Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a
poison center or doctor if you feel unwell.[6]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
Recommended storage temperature is 0-8°C.[2]

Core Application: N-Acylation for Amide Synthesis

The primary amine at the 5-position of the isoxazole ring is a potent nucleophile, making it an
ideal site for derivatization. N-acylation is arguably the most fundamental and widely used
transformation for this molecule.[8] This reaction forms a stable amide bond, allowing for the
introduction of a vast array of side chains and functional groups, which is a cornerstone of
combinatorial chemistry and structure-activity relationship (SAR) studies.

The N-acylation of 4-Phenylisoxazol-5-amine is a robust reaction that can be achieved using
various acylating agents, most commonly acyl chlorides or carboxylic anhydrides. The choice
of reagent and conditions allows for precise control over the final product.
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Caption: General scheme for N-acylation of 4-Phenylisoxazol-5-amine.

Experimental Protocol 1: N-Acylation with an Acyl
Chloride
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This protocol describes a general and reliable method for the synthesis of N-acyl derivatives of
4-Phenylisoxazol-5-amine using an acyl chloride. This method is widely applicable and serves
as a foundational technique for creating diverse molecular structures.[9]

Objective: To synthesize N-(4-phenylisoxazol-5-yl)acetamide as a representative example.
Materials:

¢ 4-Phenylisoxazol-5-amine (1.0 equiv)

o Acetyl Chloride (1.1 equiv)

» N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

e Anhydrous Dichloromethane (DCM)

o Saturated agueous sodium bicarbonate (NaHCO3) solution

e Brine (saturated aqueous NacCl)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:

o Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
under an inert atmosphere (e.g., nitrogen or argon), add 4-Phenylisoxazol-5-amine (1.0
equiv).

e Solvent and Base Addition: Dissolve the amine in anhydrous DCM to a concentration of
approximately 0.1 M. Add DIPEA (1.5 equiv) to the solution and stir for 5 minutes.

o Causality Note:DIPEA is a sterically hindered, non-nucleophilic base. Its role is to
scavenge the HCI generated during the reaction without competing with the primary amine
as a nucleophile.[9]
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» Acylation: Cool the reaction mixture to O °C using an ice-water bath. Add acetyl chloride (1.1
equiv) dropwise via syringe over 5-10 minutes. A white precipitate of DIPEA hydrochloride
may form.

o Causality Note:Adding the acyl chloride slowly at 0 °C helps to control the exothermic
reaction and minimize the formation of potential side products.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 2-4 hours.

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical
mobile phase would be 30-50% ethyl acetate in hexanes. The product should have a higher
Rf value than the starting amine.

o Work-up (Quenching & Extraction):
o Once the reaction is complete, dilute the mixture with additional DCM.

o Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous
NaHCO:s (to neutralize any remaining acid), water, and brine.

o Causality Note:The bicarbonate wash is crucial for removing excess acid and the DIPEA
hydrochloride salt, simplifying the subsequent purification.

e Drying and Concentration: Dry the separated organic layer over anhydrous MgSOa or
Naz=SO0s, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

« Purification: Purify the resulting crude residue by flash column chromatography on silica gel,
eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(4-phenylisoxazol-5-
yl)acetamide.
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Caption: Standard workflow for synthesis and purification.

Application in Complex Intermediate Synthesis: The
Celecoxib Case Study

While 4-Phenylisoxazol-5-amine is not a direct precursor in the most common synthesis of
the COX-2 inhibitor Celecoxib, its structural relative, 4-hydrazinobenzenesulfonamide, is.[10]
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The synthesis of Celecoxib involves the condensation of a 1,3-dione with this hydrazine
derivative to form the core pyrazole ring.[11][12]

The principles learned from the reactivity of 4-Phenylisoxazol-5-amine are directly applicable
to understanding the synthesis of such drugs. The nucleophilic amine is the key functional
group that participates in the critical ring-forming condensation reaction. Derivatizing 4-
Phenylisoxazol-5-amine through reactions like N-acylation, followed by further
transformations, allows medicinal chemists to create novel heterocyclic compounds that are
structurally analogous to established drugs like Celecoxib, enabling the exploration of new
chemical space for improved COX-2 inhibitors or agents with different therapeutic targets.[13]
[14]

Conclusion

4-Phenylisoxazol-5-amine is a high-value starting material in pharmaceutical synthesis due to
its accessible and reactive primary amine. The N-acylation reaction, detailed in this guide,
represents a robust and versatile method for generating a diverse library of amide derivatives.
These derivatives serve as crucial intermediates for the development of novel therapeutic
agents. By understanding the fundamental reactivity and handling requirements of this
compound, researchers can effectively leverage its potential to accelerate the drug discovery
and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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